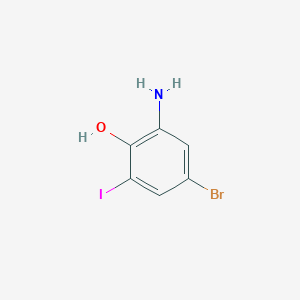

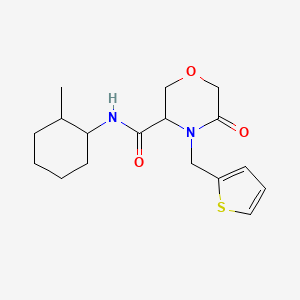

![molecular formula C19H20ClN3O4 B2816157 1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-63-1](/img/structure/B2816157.png)

1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as CM-272, is a small molecule inhibitor that has shown potential in cancer therapy. The compound belongs to the class of urea derivatives and has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Synthesis Techniques :

- In a study by Sarantou and Varvounis (2022), a synthesis method for a similar compound, "1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea," was developed. This involved carbonylation reactions and the addition of 4-methoxyaniline to the generated aryl isocyanate, achieving a 72% yield (Sarantou & Varvounis, 2022).

Antioxidant Activity :

- Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, finding that some compounds exhibited potent antioxidant activity. This includes higher antioxidant activity than ascorbic acid in certain derivatives (Tumosienė et al., 2019).

Antimicrobial Properties :

- Rani et al. (2014) investigated novel imidazole ureas/carboxamides containing dioxaphospholanes for their antimicrobial properties. These compounds included 1-((6-(4-chlorophenoxy) / (4-bromophenoxy) / (4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl / (p-tolyl) / (4-methoxy phenyl) / (4-chloro phenyl) urea (Rani et al., 2014).

Free Radical Scavenging :

- Yamashita et al. (2000) studied the effects of a novel low-molecular-weight free radical scavenger, 1‐(3‐tert‐butyl‐2‐hydroxy‐ 5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride, on the generation of superoxide anions and hydroxyl radicals in vitro and in vivo. This research highlighted its potential in reducing myocardial infarct size in rabbits (Yamashita et al., 2000).

Enzyme Inhibition and Anticancer Activity :

- Mustafa et al. (2014) synthesized urea derivatives to study their enzyme inhibition and anticancer activities. The synthesized compounds were tested for their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, as well as on a prostate cancer cell line (Mustafa et al., 2014).

Electrochemical Detection of DNA :

- Šimonová et al. (2014) explored 4-Hydroxy-3-methoxyphenyl (MOP) groups as potential new oxidizable labels for electrochemical detection of DNA. This research contributes to the development of new methods for DNA analysis (Šimonová et al., 2014).

Corrosion Inhibition :

- Bahrami and Hosseini (2012) investigated the inhibition effect of similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), on mild steel corrosion in hydrochloric acid solution. They found that these compounds act as effective corrosion inhibitors (Bahrami & Hosseini, 2012).

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)23-11-13(10-18(23)24)21-19(25)22-16-9-12(20)3-8-17(16)27-2/h3-9,13H,10-11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCPJDBLNZDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

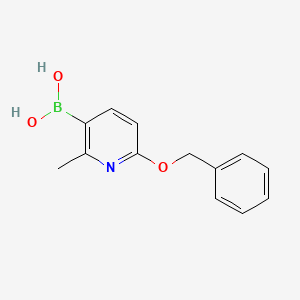

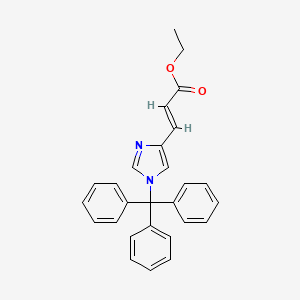

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)

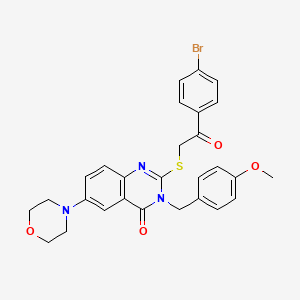

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)

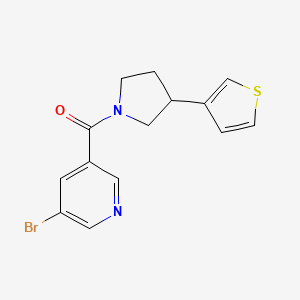

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)

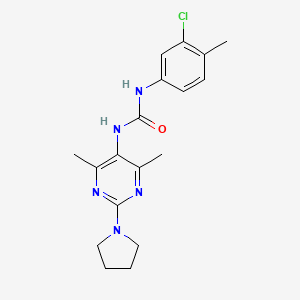

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)